Des(isopropoxyethyl) Bisoprolol

Description

Properties

IUPAC Name |

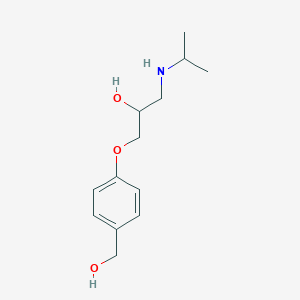

1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWMQUXRXOEXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438602 | |

| Record name | Des(isopropoxyethyl) Bisoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-93-4 | |

| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Des(isopropoxyethyl) Bisoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVH64C2ZNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Des(isopropoxyethyl) Bisoprolol: A Core Process-Related Impurity

Foreword: Contextualizing a Critical Impurity

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The active pharmaceutical ingredient (API) Bisoprolol, a cornerstone in the management of cardiovascular diseases, is no exception. Its synthesis and degradation pathways can yield several related substances that must be meticulously identified, quantified, and controlled.

This technical guide provides a deep dive into a principal process-related impurity and degradant of Bisoprolol. While referred to in the query as "Des(isopropoxyethyl) Bisoprolol," this compound is officially recognized by major pharmacopeias as Bisoprolol Impurity A or (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol . This document will use the official nomenclature while acknowledging the alternative phrasing. We will explore its chemical properties, formation pathways, and the analytical strategies essential for its control, offering a holistic view for the modern pharmaceutical scientist.

Part 1: Chemical Identity and Physicochemical Profile

Bisoprolol Impurity A is structurally distinct from the parent molecule, Bisoprolol, through the absence of the 2-isopropoxyethoxy moiety, which is replaced by a hydroxyl group on the benzylic carbon. This seemingly minor alteration significantly impacts its physicochemical properties and necessitates distinct analytical considerations.

The structural relationship between Bisoprolol and Impurity A is a key identifier. The cleavage of the ether bond in the side chain of Bisoprolol leads to the formation of this impurity.

Caption: Structural transformation from Bisoprolol to Impurity A.

Core Identifiers

A precise understanding of the impurity's identity is paramount for sourcing reference standards and interpreting analytical data.

| Identifier | Value | Source(s) |

| Official Name | (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol | [1][2] |

| Common Synonyms | Bisoprolol EP Impurity A, H 119/68 | [3][4] |

| CAS Number | 62572-93-4 | [2][3] |

| Molecular Formula | C₁₃H₂₁NO₃ | [2][3] |

| Molecular Weight | 239.31 g/mol | [2][3] |

Physicochemical Properties

The properties below dictate the impurity's behavior in various solvents and chromatographic systems, forming the basis for the development of robust analytical methods.

| Property | Value | Source(s) |

| Physical Form | Off-White to Light Beige Solid | [3] |

| Melting Point | 72-75 °C | [3] |

| Boiling Point | 413.2 ± 40.0 °C (Predicted) | [3] |

| Density | 1.103 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 13.86 ± 0.20 (Predicted) | [3] |

Part 2: Formation Pathways and Synthesis

Understanding the origin of Bisoprolol Impurity A is crucial for implementing effective control strategies, whether through synthetic route optimization or formulation and storage design.

Formation Mechanisms

Impurity A can be generated through two primary routes: as a byproduct during API synthesis or as a product of degradation.[1][5]

-

Synthetic Byproduct: In the commercial synthesis of Bisoprolol, which often starts from p-hydroxybenzyl alcohol, incomplete etherification or side reactions can lead to the formation of Impurity A.[1][6]

-

Degradation Product: Bisoprolol is susceptible to degradation under specific stress conditions. Forced degradation studies consistently show that the molecule degrades to form Impurity A, particularly under hydrolytic (acidic and alkaline) and oxidative conditions.[7][8][9] Acid hydrolysis, in particular, has been shown to produce the most intensive transformation of Bisoprolol into Impurity A.[9] This susceptibility underscores the need for a stability-indicating analytical method.

Caption: Formation pathways of Bisoprolol Impurity A.

Laboratory-Scale Synthesis Protocol

For use as a reference standard, Bisoprolol Impurity A can be synthesized. The following protocol is based on established chemical literature.[1][5]

Objective: To synthesize (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol for use as an analytical reference standard.

Materials:

-

p-Hydroxybenzyl alcohol

-

Epichlorohydrin

-

Isopropylamine

-

Sodium hydroxide

-

Ethyl acetate

-

Activated charcoal

-

Fumaric acid

Methodology:

-

Step 1: Epoxidation of p-Hydroxybenzyl alcohol:

-

Dissolve p-Hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide.

-

Add epichlorohydrin dropwise to the solution while maintaining a controlled temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Extract the resulting product, (RS)-1-(4-(oxiran-2-ylmethoxy)phenyl)methanol, into an organic solvent like ethyl acetate.

-

-

Step 2: Amination (Epoxide Ring Opening):

-

Evaporate the organic solvent from Step 1 to obtain the crude epoxide intermediate.

-

React the intermediate with an excess of isopropylamine at room temperature for an extended period (e.g., 3 days).[5]

-

Remove the excess isopropylamine by evaporation under vacuum.

-

-

Step 3: Purification:

-

Dissolve the crude product in hot ethyl acetate and decolorize with activated charcoal.[5]

-

Allow the solution to cool for crystallization. For enhanced purity, a salt formation/recrystallization can be performed.[5]

-

Dissolve the crude solid in an aqueous solution containing fumaric acid to form the fumarate salt, which helps remove unreacted starting materials.

-

Basify the solution with sodium hydroxide to precipitate the free base (Impurity A).

-

Filter, wash, and dry the final product.

-

Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (NMR, IR, MS), and its purity must be determined by a validated HPLC method.[1][5]

Part 3: Analytical Methodologies and Characterization

The reliable detection and quantification of Bisoprolol Impurity A require a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard approach.

Representative HPLC-UV Method

This protocol is a synthesized representation of methods described in the literature for separating Bisoprolol from its degradation products.[7][8]

Objective: To separate and quantify Bisoprolol Impurity A in the presence of the Bisoprolol API.

Instrumentation & Conditions:

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector |

| Column | ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 20 mM Phosphate Buffer (pH 8.0) |

| Gradient/Isocratic | Isocratic (e.g., 60:40 v/v Acetonitrile:Buffer) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 - 20 µL |

| Diluent | Mobile Phase or Methanol |

Workflow:

Caption: General workflow for HPLC analysis of Bisoprolol Impurity A.

Method Validation (Causality):

-

Specificity: The method's specificity is demonstrated by its ability to resolve the Impurity A peak from the main Bisoprolol peak and other potential impurities. This is confirmed by analyzing stressed samples where degradation is evident.[7] The separation ensures that the quantification of one is not affected by the presence of the others.

-

Linearity: A linear relationship between the peak area and concentration of Impurity A must be established (e.g., in the range of 6–14 µg/mL) to ensure accurate quantification across its expected range.[7]

-

Accuracy & Precision: These parameters are verified through recovery studies and replicate injections to ensure the method reliably measures the true amount of the impurity.

-

Robustness: The method should be tested for its performance under small, deliberate variations in parameters like mobile phase pH, composition, and flow rate to ensure its reliability in routine use.

Spectroscopic Characterization

Mass spectrometry (MS) is invaluable for the structural confirmation of impurities, especially during forced degradation studies.

-

LC-MS Analysis: In LC-MS, Bisoprolol Impurity A would exhibit a protonated molecular ion [M+H]⁺ at an m/z of approximately 240.3.[8]

-

Fragmentation Pattern: The fragmentation pattern in MS/MS experiments is key to structural elucidation. The fragmentation of Impurity A would differ significantly from that of Bisoprolol due to the absence of the isopropoxyethoxy side chain, providing a clear diagnostic marker.[8][9]

Conclusion

A thorough understanding of Bisoprolol Impurity A (Des(isopropoxyethyl) Bisoprolol) is indispensable for any scientist involved in the development, manufacturing, or quality control of Bisoprolol. Its formation as both a synthetic byproduct and a degradant necessitates a dual approach to control: optimizing the synthetic process to minimize its initial formation and establishing robust, stability-indicating analytical methods to monitor its levels throughout the drug product's lifecycle. The data and protocols outlined in this guide provide a comprehensive framework for achieving these critical objectives, ensuring the final drug product meets the highest standards of quality and safety.

References

-

ResearchGate. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. Available at: [Link]

-

SpringerLink. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Available at: [Link]

-

Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available at: [Link]

-

ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available at: [Link]

-

RXN Chemicals. Bisoprolol EP Impurity R (Bisoprolol USP Related Compound C). Available at: [Link]

-

ScienceDomain. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. Available at: [Link]

-

Pharmaffiliates. Bisoprolol Fumarate-impurities. Available at: [Link]

-

Index Copernicus. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. Available at: [Link]

-

SynZeal. Bisoprolol Impurity 1. Available at: [Link]

Sources

- 1. journalirjpac.com [journalirjpac.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Des(isopropoxyethyl) Bisoprolol CAS#: 62572-93-4 [amp.chemicalbook.com]

- 4. Bisoprolol Impurity 1 | 1346603-05-1 | SynZeal [synzeal.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

The Unseen Counterpart: A Technical Guide to Des(isopropoxyethyl) Bisoprolol (Bisoprolol Impurity A)

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the highly regulated landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Understanding the identity, formation, and characteristics of process-related impurities and degradation products is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of Des(isopropoxyethyl) Bisoprolol, a key impurity of the widely prescribed beta-blocker, Bisoprolol. Identified by the CAS number 62572-93-4, this compound, also known as Bisoprolol EP Impurity A, serves as a crucial reference point in the analytical evaluation of Bisoprolol's purity. This document will delve into its chemical identity, synthesis, purification, analytical methodologies, and its significance in the broader context of pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Des(isopropoxyethyl) Bisoprolol, with the systematic IUPAC name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol, is a primary reference standard for the quality control of Bisoprolol.[1][2] Its structural similarity to Bisoprolol underscores its potential to arise during the manufacturing process or as a degradation product.

Table 1: Physicochemical Properties of Des(isopropoxyethyl) Bisoprolol

| Property | Value | Source(s) |

| CAS Number | 62572-93-4 | [1][3] |

| Molecular Formula | C13H21NO3 | [1][4] |

| Molecular Weight | 239.31 g/mol | [4] |

| Synonyms | Bisoprolol EP Impurity A, (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol, H 119/68 | [1][2][5] |

| Melting Point | 72-75 °C | [6] |

| Predicted Boiling Point | 413.2 ± 40.0 °C | [6] |

| Predicted Density | 1.103 ± 0.06 g/cm³ | [6] |

| Appearance | White to off-white solid | [7] |

Genesis of an Impurity: Synthesis and Formation

Des(isopropoxyethyl) Bisoprolol can emerge as a by-product during the commercial synthesis of Bisoprolol Fumarate and as a result of the hydrolysis of the active substance.[8] Its synthesis is intrinsically linked to the manufacturing route of Bisoprolol, typically originating from the starting material p-hydroxybenzyl alcohol.

A common synthetic pathway involves the reaction of p-hydroxybenzyl alcohol with epichlorohydrin, followed by a reaction with isopropylamine.[8] This process, if not carefully controlled, can lead to the formation of Impurity A.

Caption: Synthetic pathway of Des(isopropoxyethyl) Bisoprolol.

Step-by-Step Synthesis Protocol

The following protocol is a generalized representation based on described synthetic routes.[8]

-

Epoxidation of p-Hydroxybenzyl Alcohol:

-

Dissolve p-hydroxybenzyl alcohol in a suitable basic medium.

-

Add an excess of epichlorohydrin to the solution.

-

The reaction proceeds to form an intermediate epoxide.

-

-

Amination of the Intermediate Epoxide:

-

React the resulting epoxide with an excess of isopropylamine.

-

The reaction mixture is typically stirred for an extended period at room temperature to facilitate the ring-opening of the epoxide and formation of the final product.

-

-

Initial Purification:

-

The crude product can be initially purified by dissolving it in a solvent like ethyl acetate and treating it with activated charcoal to remove colored impurities.

-

The Challenge of Purity: Purification Methodologies

Achieving the high degree of purity required for a reference standard can be demanding, with commercially available standards often ranging from 95% to 97% purity.[8] While chromatographic techniques like preparative HPLC are common for purification, a more accessible and cost-effective chemical purification method has been developed.[1][8]

This method leverages the differential solubility of the fumarate salt of the impurity.

Caption: Chemical purification workflow for Des(isopropoxyethyl) Bisoprolol.

Detailed Purification Protocol

The following is a detailed protocol for the chemical purification of Des(isopropoxyethyl) Bisoprolol.[1]

-

Fumarate Salt Formation:

-

Dissolve the crude product in a mixture of water and a suitable organic solvent (e.g., isopropanol, acetone).

-

Add fumaric acid to the solution. The fumarate salt of Des(isopropoxyethyl) Bisoprolol is soluble in water, while unreacted p-hydroxybenzyl alcohol is not.

-

Stir the mixture, which may be followed by chilling to precipitate any remaining insoluble materials.

-

-

Isolation of the Fumarate Salt:

-

Filter the mixture to remove the insoluble unreacted starting materials.

-

-

Basification:

-

Treat the filtrate containing the fumarate salt with a base, such as sodium hydroxide, to convert the salt back to the free base form of Des(isopropoxyethyl) Bisoprolol. This step also ensures that residual epichlorohydrin and isopropylamine remain in the soluble filtrate.

-

-

Final Crystallization:

-

Isolate the precipitated free base by filtration.

-

Dissolve the product in warm acetone.

-

Filter the hot solution to remove any inorganic impurities.

-

Allow the solution to cool, promoting the crystallization of the highly purified Des(isopropoxyethyl) Bisoprolol.

-

Collect the crystals by filtration and dry them. This method has been reported to yield a purity of not less than 99.5%.[1]

-

Analytical Characterization

The accurate identification and quantification of Des(isopropoxyethyl) Bisoprolol are essential for the quality control of Bisoprolol. A variety of analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the determination of Des(isopropoxyethyl) Bisoprolol in the presence of Bisoprolol and its other impurities.[5][9][10]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or orthophosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.[5][9] |

| Flow Rate | Typically in the range of 0.8 - 1.2 mL/min.[10] |

| Detection | UV detection, commonly at 224 nm or 230 nm.[4][10] |

The development of a stability-indicating HPLC method is crucial to separate Des(isopropoxyethyl) Bisoprolol from potential degradation products formed under stress conditions (e.g., acid or base hydrolysis, oxidation, heat).[5]

Spectroscopic Methods

Structural elucidation of Des(isopropoxyethyl) Bisoprolol is confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Offers detailed insights into the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern of the molecule, further confirming its identity.[6][8]

Pharmacological Significance and Role in Drug Development

As a known metabolite and impurity of Bisoprolol, the primary role of Des(isopropoxyethyl) Bisoprolol in drug development is as a reference standard for quality control.[2] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Bisoprolol EP Impurity A," necessitating its monitoring in the final drug product.

The metabolism of Bisoprolol is well-balanced between renal excretion and hepatic metabolism, with the resulting metabolites being pharmacologically inactive and not prone to accumulation.[11] While specific pharmacological studies on the beta-blocking activity of Des(isopropoxyethyl) Bisoprolol are not extensively published, the general understanding is that the metabolites of Bisoprolol do not contribute significantly to its therapeutic effect. The structural difference, specifically the absence of the isopropoxyethyl group present in the parent drug, likely alters its binding affinity to beta-adrenoceptors.

The control of this impurity is crucial for several reasons:

-

Ensuring Product Purity and Safety: High levels of impurities can affect the safety and efficacy of the final drug product.

-

Regulatory Compliance: Adherence to pharmacopoeial limits for specified impurities is a mandatory requirement for drug approval and marketing.

-

Process Understanding and Control: Monitoring the levels of Des(isopropoxyethyl) Bisoprolol provides valuable feedback on the consistency and control of the manufacturing process.

Safety and Handling

As a chemical substance used in a laboratory setting, appropriate safety precautions should be taken when handling Des(isopropoxyethyl) Bisoprolol. A material safety data sheet (MSDS) for a closely related compound, Des O-Isopropyl Bisoprolol, indicates that the substance may have physiological effects.[1]

General Handling Recommendations:

-

Use in a well-ventilated area, preferably in a laboratory fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water and seek medical advice.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is often in a refrigerator.[6]

Conclusion

Des(isopropoxyethyl) Bisoprolol (CAS 62572-93-4) is more than just a chemical entity; it is a critical component in the quality assurance of Bisoprolol, a vital medication for cardiovascular diseases. Its presence as a process-related impurity and a degradation product necessitates a thorough understanding of its formation, purification, and analytical detection. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the pharmaceutical industry. The continued study and control of such impurities are fundamental to ensuring the safety and efficacy of modern medicines.

References

- Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 14(3), 1-8.

- ChemicalBook. (n.d.). 62572-93-4 | CAS DataBase.

- LGC Standards. (n.d.). Des(isopropoxyethyl) Bisoprolol. Retrieved from a commercial supplier of reference standards.

- Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. SciSpace.

- Journal of Chemical Health Risks. (2024).

- Santa Cruz Biotechnology. (n.d.). Des(isopropoxyethyl) Bisoprolol.

- Patel, A. H., et al. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 74(1), 36-41.

- Iuga, C., et al. (2012).

- Pharmaffiliates. (n.d.). Bisoprolol-impurities. Retrieved from a commercial supplier of reference standards.

- SynZeal. (n.d.). Bisoprolol EP Impurity A | 62572-93-4. Retrieved from a commercial supplier of reference standards.

- Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of cardiovascular pharmacology, 8 Suppl 11, S16-20.

- PubChem. (n.d.). 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol.

- Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.

- Google Patents. (n.d.).

- CymitQuimica. (n.d.). CAS 1956321-87-1: Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1).

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Des(isopropoxyethyl) Bisoprolol | LGC Standards [lgcstandards.com]

- 7. CN115974710A - Bisoprolol fumarate impurity and preparation method thereof - Google Patents [patents.google.com]

- 8. Des(isopropoxyethyl) Bisoprolol | LGC Standards [lgcstandards.com]

- 9. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

A Technical Guide to the Biotransformation and Analysis of a Key Bisoprolol Metabolite: Des(isopropoxyethyl) Bisoprolol

Foreword: This guide addresses the biotransformation of the beta-blocker Bisoprolol, with a specific focus on its metabolite, Des(isopropoxyethyl) Bisoprolol. It has come to our attention that this metabolite is sometimes erroneously associated with Metoprolol. This document serves to clarify the metabolic origin of Des(isopropoxyethyl) Bisoprolol, grounding it scientifically as a derivative of Bisoprolol, and provides a comprehensive technical framework for its study. Metoprolol and Bisoprolol are distinct chemical entities with separate metabolic fates; Metoprolol is primarily metabolized via O-demethylation and α-hydroxylation to metabolites like α-hydroxymetoprolol and O-demethylmetoprolol, processes largely mediated by the CYP2D6 enzyme.[1][2][3] This guide will adhere to the correct metabolic pathway, offering researchers and drug development professionals a scientifically accurate resource.

Introduction to Bisoprolol: Pharmacology and Pharmacokinetics

Bisoprolol is a potent, second-generation β1-selective adrenergic receptor antagonist.[4] Its primary mechanism of action involves competitively blocking β1 receptors in the heart and kidneys, leading to reduced heart rate, decreased myocardial contractility, and lower blood pressure.[5] This selectivity makes it a cornerstone therapy for hypertension, angina pectoris, and stable chronic heart failure.[6]

A defining feature of Bisoprolol is its "balanced clearance" pharmacokinetic profile.[7][8] Approximately 50% of an administered dose is excreted unchanged by the kidneys, while the remaining 50% is cleared via hepatic metabolism into pharmacologically inactive metabolites.[5][9] This dual elimination pathway makes its pharmacokinetics predictable and less susceptible to impairment of a single organ system.[7][8] The drug exhibits high bioavailability (~90%) due to minimal first-pass metabolism and has a plasma half-life of 10-12 hours, permitting once-daily dosing.[6][10]

| Pharmacokinetic Parameter | Typical Value | Source(s) |

| Bioavailability | ~90% | [6][8][10] |

| Plasma Half-Life | 10-12 hours | [5][10] |

| Plasma Protein Binding | ~30-35% | [7][10] |

| Metabolism | ~50% Hepatic | [5][9] |

| Excretion | ~50% Renal (unchanged) | [5][9] |

| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2D6 (minor) | [4][5][11] |

The Biotransformation of Bisoprolol

The hepatic metabolism of Bisoprolol is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system. The major contributor to this biotransformation is CYP3A4 , with a smaller role played by CYP2D6 .[4][5][11] Unlike Metoprolol, which is heavily reliant on the highly polymorphic CYP2D6, Bisoprolol's metabolism is less affected by genetic variations in this enzyme.[12][13]

The formation of Des(isopropoxyethyl) Bisoprolol (Chemical Name: 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol)[14] occurs via O-dealkylation. This reaction involves the cleavage of the isopropoxyethyl ether bond on the phenyl ring, resulting in a primary alcohol (hydroxymethyl) group. This transformation increases the polarity of the molecule, facilitating its eventual renal excretion. The resulting metabolites of Bisoprolol are considered pharmacologically inactive.[5][9]

Analytical Methodologies for Metabolite Quantification

The accurate quantification of Des(isopropoxyethyl) Bisoprolol in biological matrices like human plasma is critical for comprehensive pharmacokinetic and drug metabolism studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and reproducibility.[15]

Experimental Workflow: An Overview

The analytical process involves three main stages: sample preparation to isolate the analyte from the complex biological matrix, chromatographic separation of the analyte from other components, and finally, detection and quantification by mass spectrometry.

Protocol 1: Plasma Sample Preparation

This protocol uses a combination of protein precipitation followed by Solid-Phase Extraction (SPE) to achieve a high degree of sample cleanup, minimizing matrix effects and enhancing analytical sensitivity.

Materials:

-

Human plasma (K2-EDTA)

-

Internal Standard (IS) working solution (e.g., Bisoprolol-d5, Des(isopropoxyethyl) Bisoprolol-d7)[16]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid

-

Deionized water

-

SPE cartridges (e.g., Mixed-mode cation exchange)

Step-by-Step Procedure:

-

Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution to each plasma sample. Vortex briefly to mix.

-

Protein Precipitation: Add 600 µL of acetonitrile to the tube. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

-

Dilution: Dilute the supernatant with 200 µL of water containing 0.1% formic acid to ensure proper binding to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.[17]

Instrumentation & Conditions:

-

HPLC System: UPLC or HPLC system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[17]

-

Column Temperature: 40°C.[17]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 1.2 mL/min.[17]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

Step-by-Step Procedure:

-

System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

-

Gradient Elution:

-

Start with a mobile phase composition suitable for analyte retention (e.g., 30% B).

-

Inject the 10 µL reconstituted sample.

-

Apply a linear gradient to increase the percentage of Mobile Phase B to elute the analytes of interest. A typical gradient might ramp from 30% B to 90% B over 5-7 minutes.

-

Hold at high organic content to wash the column.

-

Return to initial conditions and re-equilibrate for the next injection.

-

-

Mass Spectrometer Settings:

-

Tune the mass spectrometer for the parent ions (Q1) and fragment ions (Q3) of both Des(isopropoxyethyl) Bisoprolol and the internal standard.

-

Hypothetical MRM Transitions:

-

Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

-

-

Data Acquisition: Acquire data in MRM mode, monitoring the specified transitions for the analyte and the internal standard over the chromatographic run time.

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the metabolite in unknown samples by comparing the peak area ratio (analyte/IS) to the calibration curve.

Research and Clinical Significance

-

Pharmacokinetic Profiling: Characterizing the formation and elimination of Des(isopropoxyethyl) Bisoprolol is essential for building a complete pharmacokinetic model of the parent drug, Bisoprolol.

-

Drug-Drug Interaction Studies: As Bisoprolol metabolism involves CYP3A4 and CYP2D6, monitoring this metabolite can serve as a phenotypic probe to investigate the impact of co-administered drugs that inhibit or induce these enzymes.[13][19]

-

Safety and Toxicology: Although currently considered inactive, quantifying major metabolites is a standard and required part of preclinical and clinical safety assessments to ensure they do not contribute to off-target effects or accumulate to toxic levels in specific populations (e.g., patients with renal or hepatic impairment).[7]

-

Bioequivalence Studies: Regulatory submissions for generic versions of Bisoprolol require detailed bioequivalence studies, which often include the profiling of major metabolites to ensure comparable drug processing between formulations.[6]

Conclusion

Des(isopropoxyethyl) Bisoprolol is a key oxidative metabolite of the β1-selective blocker Bisoprolol, formed primarily via CYP3A4-mediated O-dealkylation. It is not, as sometimes mistaken, a metabolite of Metoprolol. Understanding its formation and clearance is integral to the complete characterization of Bisoprolol's disposition in the body. The analytical workflows presented here, centered on robust sample preparation and sensitive LC-MS/MS detection, provide a reliable framework for researchers in pharmacology and drug development to accurately quantify this compound, thereby supporting advanced pharmacokinetic, toxicological, and clinical investigations.

References

-

StatPearls. (2023-08-17). Bisoprolol. NCBI Bookshelf. [Link]

-

Dr.Oracle. (2025-09-07). How is bisoprolol (beta-blocker) metabolized?[Link]

-

PubChem. Bisoprolol. National Institutes of Health. [Link]

-

Horikiri, Y., et al. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. PubMed. [Link]

-

ResearchGate. Principal pathways of metoprolol metabolism. [Link]

-

StatPearls. (2024-02-29). Metoprolol. NCBI Bookshelf. [Link]

-

Dr.Oracle. (2025-07-31). How is bisoprolol (beta-blocker) cleared?[Link]

-

Luzum, J. A., et al. (2017). Analysis of serum concentrations of metoprolol and its metabolite α-hydroxymetoprolol in patients with heart failure with reduced ejection fraction: a pilot study in routine health care. Taylor & Francis Online. [Link]

-

Dr.Oracle. (2025-08-05). How is Metoprolol (beta-blocker) metabolized?[Link]

-

Wikipedia. Bisoprolol. [Link]

-

Horikiri, Y., et al. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Semantic Scholar. [Link]

-

Qingmu. (2024-04-23). Bisoprolol: Mechanism of Action, Pharmacokinetics, and Clinical Applications. [Link]

-

ClinPGx. Metoprolol Pathway, Pharmacokinetics. [Link]

-

Al-Ghadeer, A. R., et al. (2021). Bisoprolol responses (PK/PD) in hypertensive patients: A cytochrome P450 (CYP) 2D6 targeted polymorphism study. NIH. [Link]

-

Drugs.com. Bisoprolol: Package Insert / Prescribing Information. [Link]

-

Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. PubMed. [Link]

-

Pharmaffiliates. Des(isopropoxyethyl) Bisoprolol-d7. [Link]

-

Med Ed 101. (2023-04-19). Beta-Blocker Interactions and CYP Enzymes. [Link]

-

IndiaMART. Des (isopropoxyethyl) Bisoprolol. [Link]

-

Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. [Link]

-

Pavithra, N., et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. [Link]

-

El-Enany, N., et al. (2012). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study. Oxford Academic. [Link]

-

Gierczyński, R., et al. (2017). Bioequivalence study of 2.5 mg film-coated bisoprolol tablets in healthy volunteers. Via Medica Journals. [Link]

-

An-Najah Journals. Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. [Link]

-

International Journal of Creative Research Thoughts. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. droracle.ai [droracle.ai]

- 8. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Bisoprolol - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics and metabolism of bisoprolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Bisoprolol responses (PK/PD) in hypertensive patients: A cytochrome P450 (CYP) 2D6 targeted polymorphism study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Des(isopropoxyethyl) Bisoprolol CAS#: 62572-93-4 [amp.chemicalbook.com]

- 15. ijbpas.com [ijbpas.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. academic.oup.com [academic.oup.com]

- 18. scbt.com [scbt.com]

- 19. meded101.com [meded101.com]

Navigating the Nuances of Bisoprolol Purity: A Technical Guide to Des(isopropoxyethyl) Bisoprolol (Bisoprolol EP Impurity A)

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cardiovascular therapeutics, the β1-selective adrenoceptor antagonist, Bisoprolol, stands as a cornerstone for managing hypertension and heart failure. The efficacy and safety of such a widely used active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. This technical guide provides a comprehensive examination of a critical process-related impurity and degradation product, Des(isopropoxyethyl) Bisoprolol, which is recognized by the European Pharmacopoeia as Bisoprolol EP Impurity A. This document, intended for professionals in pharmaceutical research and development, delves into the identity, formation pathways, and analytical control strategies for this specific impurity. By synthesizing technical data with field-proven insights, this guide aims to equip scientists with the necessary knowledge to ensure the quality and regulatory compliance of Bisoprolol formulations.

Introduction: The Imperative of Impurity Profiling in Bisoprolol

Bisoprolol's therapeutic success is predicated on its selective action and predictable pharmacokinetic profile. However, like any synthesized pharmaceutical compound, its manufacturing process and subsequent storage can give rise to impurities. These unintended chemical entities, even at trace levels, can potentially impact the drug's safety, efficacy, and stability. Regulatory bodies, including the European Pharmacopoeia (EP), mandate stringent control over these impurities. Understanding the identity, origin, and analytical behavior of each significant impurity is therefore not merely a quality control exercise but a fundamental aspect of drug development and patient safety.

This guide focuses on a key impurity, clarifying its dual identity and providing a framework for its effective management.

Unveiling the Impurity: "Des(isopropoxyethyl) Bisoprolol" is Bisoprolol EP Impurity A

A point of potential ambiguity in the literature and among analytical scientists is the nomenclature of a primary Bisoprolol impurity. This guide unequivocally clarifies that "Des(isopropoxyethyl) Bisoprolol" and "Bisoprolol EP Impurity A" are synonymous terms for the same chemical entity.

Chemical Identity:

| Parameter | Value |

| Systematic (IUPAC) Name | (2RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol[1] |

| Synonyms | Des(isopropoxyethyl) Bisoprolol, Bisoprolol USP Related Compound A[1] |

| CAS Number | 62572-93-4 |

| Molecular Formula | C₁₃H₂₁NO₃ |

| Molecular Weight | 239.31 g/mol |

This compound is structurally similar to Bisoprolol but lacks the isopropoxyethyl moiety on the phenyl ring, instead featuring a hydroxymethyl group. This structural difference is the key to understanding its origins and its chromatographic behavior relative to the parent API.

Formation Pathways: A Tale of Synthesis and Degradation

The presence of Bisoprolol EP Impurity A in the final drug product can be attributed to two primary sources: as a by-product of the synthetic process and as a degradation product. A thorough understanding of these pathways is critical for developing effective control strategies.

Synthetic Origin: A Side Road in the Manufacturing Process

One of the common synthetic routes to Bisoprolol involves the reaction of 4-hydroxybenzyl alcohol with other reagents.[1] Impurity A can be formed as a by-product during this synthesis, particularly if there are unreacted starting materials or side reactions.[1]

A plausible synthetic route to Impurity A itself starts with p-hydroxybenzyl alcohol, which reacts with epichlorohydrin in a basic environment. The resulting epoxide intermediate is then subjected to a ring-opening reaction with isopropylamine to yield the impurity.[1]

Diagram: Synthesis Pathway of Bisoprolol EP Impurity A

Caption: Synthetic route to Bisoprolol EP Impurity A.

Degradation Pathway: The Impact of Hydrolytic Stress

Forced degradation studies are instrumental in elucidating the stability of a drug substance. Research has shown that Bisoprolol is susceptible to degradation under various stress conditions, with acid hydrolysis being a significant pathway leading to the formation of Impurity A.[2] This degradation involves the cleavage of the ether linkage in the isopropoxyethoxy side chain of the Bisoprolol molecule.

Diagram: Degradation Pathway of Bisoprolol to Impurity A

Sources

An In-depth Technical Guide to the Pharmacological Activity of Des(isopropoxyethyl) Bisoprolol

Preamble: The Imperative of Characterizing Molecular Congeners in Drug Development

In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of safety and efficacy. The pharmacological profile of any given drug is predominantly attributed to the API; however, related substances such as impurities, metabolites, and degradation products can possess their own biological activities, sometimes with profound clinical implications. This guide focuses on Des(isopropoxyethyl) Bisoprolol, a known impurity and metabolite of the widely prescribed cardioselective β1-adrenergic receptor blocker, Bisoprolol[1]. While Bisoprolol's therapeutic effects in managing hypertension and congestive heart failure are well-documented[2][3], the pharmacological footprint of its derivatives remains a critical area of investigation. This document provides a comprehensive framework for understanding and evaluating the potential pharmacological activity of Des(isopropoxyethyl) Bisoprolol, tailored for researchers, scientists, and drug development professionals.

Molecular Profile: Des(isopropoxyethyl) Bisoprolol

Des(isopropoxyethyl) Bisoprolol, chemically known as 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is recognized as "Bisoprolol EP Impurity A"[1]. Its structure bears a significant resemblance to the parent compound, Bisoprolol. The key structural difference lies in the side chain attached to the phenoxy ring. In Bisoprolol, this is a 2-isopropoxyethoxymethyl group, which is absent in Des(isopropoxyethyl) Bisoprolol and replaced by a hydroxymethyl group. This seemingly minor alteration can have a substantial impact on the molecule's interaction with its biological targets.

Table 1: Structural and Physicochemical Comparison

| Property | Bisoprolol | Des(isopropoxyethyl) Bisoprolol |

| Chemical Name | 1-[4-(2-isopropoxyethoxymethyl)phenoxy]-3-isopropylamino-propan-2-ol | 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

| Molecular Formula | C18H31NO4 | C13H21NO3 |

| Molecular Weight | 325.4 g/mol | 239.31 g/mol [1] |

| Key Structural Difference | Presence of a 2-isopropoxyethoxymethyl side chain | Presence of a hydroxymethyl side chain |

The core pharmacophore responsible for β-adrenergic receptor antagonism, the 3-(isopropylamino)-2-hydroxypropoxy group, remains intact in Des(isopropoxyethyl) Bisoprolol. This structural conservation strongly suggests a retained affinity for β-adrenergic receptors. However, the modification of the para-substituent on the phenoxy ring could alter its selectivity and potency.

Inferred Pharmacological Activity and Rationale

Given the structural similarities to Bisoprolol, the primary hypothesis is that Des(isopropoxyethyl) Bisoprolol will exhibit β-blocking activity. The critical questions to address are:

-

Receptor Affinity: What is its binding affinity for β1 and β2 adrenergic receptors compared to Bisoprolol?

-

Receptor Selectivity: Is the high β1-selectivity of Bisoprolol maintained, diminished, or enhanced?

-

Intrinsic Sympathomimetic Activity (ISA): Does it possess any partial agonist activity? Bisoprolol is known to be devoid of ISA[4].

-

Functional Antagonism: How effectively does it antagonize the effects of β-agonists like isoprenaline or noradrenaline in functional assays?

The 2-isopropoxyethoxymethyl side chain in Bisoprolol contributes to its lipophilicity and may play a role in its high β1-selectivity. The replacement with a more polar hydroxymethyl group in Des(isopropoxyethyl) Bisoprolol could potentially reduce its β1-selectivity and alter its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

A Proposed Framework for Pharmacological Characterization

To rigorously define the pharmacological profile of Des(isopropoxyethyl) Bisoprolol, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of its activity.

In Vitro Characterization

The initial step is to determine the binding affinity of Des(isopropoxyethyl) Bisoprolol for β1 and β2 adrenergic receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines expressing high densities of β1-adrenergic receptors (e.g., rat heart ventricles) and β2-adrenergic receptors (e.g., rat lung or CHO cells transfected with the human β2-adrenergic receptor).

-

Radioligand: Utilize a non-selective, high-affinity radioligand such as [3H]-CGP-12177[5] or (-)-[125I]iodocyanopindolol[6].

-

Assay Conditions: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compounds (Bisoprolol as a reference and Des(isopropoxyethyl) Bisoprolol).

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 values and subsequently the inhibition constants (Ki) using the Cheng-Prusoff equation. The ratio of Ki values for β2 and β1 receptors will determine the selectivity.

Functional assays are crucial to determine whether the compound acts as an antagonist, partial agonist, or full agonist.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Use a cell line expressing β-adrenergic receptors (e.g., CHO-β1 or CHO-β2).

-

Agonist Stimulation: Stimulate the cells with a known β-agonist (e.g., isoprenaline) in the presence of varying concentrations of Des(isopropoxyethyl) Bisoprolol.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

-

Data Analysis: Construct dose-response curves for the agonist in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve without a change in the maximal response is indicative of competitive antagonism. Calculate the pA2 value to quantify the antagonist potency. To test for ISA, apply the compound in the absence of an agonist and measure any stimulation of cAMP production.

In Vivo Evaluation

Should the in vitro data indicate significant β-blocking activity, in vivo studies are warranted to understand the compound's effects in a physiological context.

Experimental Protocol: Cardiovascular Effects in a Rodent Model

-

Animal Model: Use anesthetized rats or telemetered conscious rats.

-

Drug Administration: Administer Des(isopropoxyethyl) Bisoprolol intravenously or orally at various doses.

-

Hemodynamic Monitoring: Continuously monitor heart rate, blood pressure, and cardiac contractility (e.g., using a Millar catheter).

-

Agonist Challenge: Before and after administration of the test compound, challenge the animals with an intravenous bolus of a β-agonist like isoprenaline and measure the resulting tachycardia.

-

Data Analysis: Quantify the dose-dependent inhibition of the isoprenaline-induced tachycardia by Des(isopropoxyethyl) Bisoprolol. This will provide an in vivo measure of its β1-blocking potency.

Toxicological and Pharmacokinetic Considerations

The presence of Des(isopropoxyethyl) Bisoprolol as an impurity necessitates a thorough toxicological assessment, especially if it demonstrates significant pharmacological activity. Its modified chemical structure will likely alter its pharmacokinetic properties compared to Bisoprolol. Bisoprolol has a balanced clearance with approximately 50% being eliminated unchanged by the kidneys and 50% metabolized by the liver to inactive metabolites[2][7][8]. Understanding the metabolic fate and clearance pathways of Des(isopropoxyethyl) Bisoprolol is crucial for a complete safety profile.

Conclusion and Future Directions

While direct pharmacological data for Des(isopropoxyethyl) Bisoprolol is not yet extensively published, its structural analogy to Bisoprolol provides a strong rationale for predicting its activity as a β-adrenergic receptor antagonist. The key determinants of its clinical relevance will be its potency, selectivity, and potential for off-target effects. The experimental framework outlined in this guide provides a robust pathway for its comprehensive pharmacological characterization. Such studies are not only of academic interest but are also a regulatory imperative to ensure the safety and efficacy of Bisoprolol formulations. The synthesis and characterization of this and other impurities are vital for establishing reference standards in quality control processes[9][10]. Further research into the in vivo effects and potential for drug-drug interactions will be essential to fully elucidate the pharmacological and toxicological profile of this important Bisoprolol-related compound.

References

- Vertex AI Search. (2024). Pharmacology of Bisoprolol; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects.

- NCBI Bookshelf. (2023). Bisoprolol - StatPearls.

- PubMed. (n.d.). Balanced pharmacokinetics and metabolism of bisoprolol.

- Dr.Oracle. (2025). How is bisoprolol (beta-blocker) metabolized?.

- ResearchGate. (2025). Population pharmacokinetics of bisoprolol in patients with chronic heart failure.

- Semantic Scholar. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol.

- ResearchGate. (n.d.). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.

- Veeprho. (n.d.). Bisoprolol Impurities and Related Compound.

- Semantic Scholar. (n.d.). Synthesis and Characterization of O-desisopropyl Metabolite of Bisoprolol.

- Google Patents. (n.d.). CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof.

- Slideshare. (n.d.). Bisoprolol impurities.

- ResearchGate. (n.d.). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent.

- Google Patents. (n.d.). CN115974710A - Bisoprolol fumarate impurity and preparation method thereof.

- ChemicalBook. (n.d.). Des(isopropoxyethyl) Bisoprolol CAS#: 62572-93-4.

- PubMed. (n.d.). Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats.

- PubMed. (1986). Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies.

- CymitQuimica. (n.d.). Des O-isopropyl Bisoprolol.

- PubMed. (2021). Impact of Bisoprolol on Ventricular Arrhythmias in Experimental Myocardial Infarction.

- PMC - NIH. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study.

- ResearchGate. (2025). Bisoprolol: A comprehensive profile.

- ResearchGate. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets.

- PubMed. (2023). Bisoprolol.

- PLOS ONE. (2012). Identifying Ligand Binding Conformations of the b2- Adrenergic Receptor by Using Its Agonists as Computational Probes.

- PubMed. (2021). Bisoprolol-based 18F-PET tracer: Synthesis and preliminary in vivo validation of β1-blocker selectivity for β1-adrenergic receptors in the heart.

Sources

- 1. Des(isopropoxyethyl) Bisoprolol CAS#: 62572-93-4 [amp.chemicalbook.com]

- 2. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. ijper.org [ijper.org]

- 10. CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof - Google Patents [patents.google.com]

In Silico Toxicity Prediction of Bisoprolol Impurities: A Technical Guide for Drug Development Professionals

Executive Summary: The safety and purity of active pharmaceutical ingredients (APIs) are paramount in drug development. Process-related impurities and degradation products, even at trace levels, can pose significant toxicological risks. This guide provides a comprehensive technical framework for the in silico (computational) toxicity assessment of impurities, using the beta-blocker Bisoprolol as a practical case study. Grounded in the internationally recognized ICH M7 guideline, we explore the principles of computational toxicology, detail a robust, step-by-step workflow for hazard identification and classification, and demonstrate the application of industry-standard (Q)SAR models. This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage predictive technologies to ensure patient safety, meet regulatory expectations, and enhance the efficiency of the development pipeline.

The Regulatory Imperative for Impurity Assessment

The synthesis of complex molecules like Bisoprolol inevitably involves reagents, intermediates, and by-products that can persist as impurities in the final drug substance.[1] Similarly, degradation can occur during storage, leading to new chemical entities.[2] While most impurities are controlled under ICH Q3A/B guidelines, those with the potential to be DNA reactive, and therefore potentially carcinogenic, require a more stringent assessment.[3]

The International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a critical framework for this evaluation.[4][5] It advocates for a risk-based approach to identify, classify, and control mutagenic impurities, emphasizing the use of computational toxicology as a primary screening tool.[6][7] This shift towards in silico methods, part of a broader move towards New Approach Methodologies (NAMs), aims to reduce reliance on animal testing while providing rapid, reliable, and cost-effective safety assessments.[8][9]

Foundational Principles of In Silico Toxicology

In silico toxicology leverages computer models to predict the toxic effects of chemicals based on their molecular structure.[10] The central axiom is that the structure of a molecule dictates its activity, a concept quantified by (Quantitative) Structure-Activity Relationship or (Q)SAR models.[11][12] For the assessment of mutagenic impurities under ICH M7, a dual-pronged approach using two complementary (Q)SAR methodologies is required to ensure a comprehensive and robust evaluation.[13][14]

The Two-Pillar (Q)SAR Approach

The ICH M7 guideline mandates the use of both an expert rule-based and a statistical-based (Q)SAR model.[7] This complementary approach enhances predictive accuracy and minimizes the chance of false negatives.

-

Pillar 1: Expert Rule-Based Systems (e.g., Derek Nexus®): These systems utilize a knowledge base of established structure-activity relationships.[15] Human experts codify toxicological knowledge into "structural alerts" or "toxicophores"—specific molecular substructures known to be associated with toxicity.[16] When a query molecule contains one of these alerts, the system flags a potential hazard and provides the underlying evidence and reasoning.[16] Derek Nexus is a widely used expert system that covers numerous toxicological endpoints, including mutagenicity and carcinogenicity.[13][15]

-

Pillar 2: Statistical-Based Systems (e.g., Sarah Nexus®): These models are built using machine learning algorithms trained on large datasets of chemicals with known experimental toxicity data (e.g., results from the Ames bacterial mutagenicity assay).[13][17] The software analyzes the query chemical's features, compares them to the patterns learned from the training data, and generates a statistical prediction of toxicity.[17][18] Sarah Nexus is a statistical model specifically designed to predict Ames mutagenicity and meets the ICH M7 requirement for a statistical-based methodology.[14][18]

The Critical Role of Model Validation and Applicability Domain

The reliability of any in silico prediction hinges on the model's validation and whether the query chemical falls within its applicability domain.[19] Validated models, adhering to principles set by the Organisation for Economic Co-operation and Development (OECD), must have a defined endpoint, an unambiguous algorithm, and be evaluated for goodness-of-fit, robustness, and predictivity.[20] The applicability domain defines the chemical space in which the model provides reliable predictions.[20] It is crucial to ensure that the query impurity is structurally similar to the chemicals used to build and train the model.

A Step-by-Step Workflow for Bisoprolol Impurity Assessment

This section details a self-validating protocol for the in silico assessment of a potential Bisoprolol impurity, from initial identification to the final control strategy definition.

Diagram 1: ICH M7 Workflow for Impurity Assessment

Caption: A flowchart of the impurity assessment process according to ICH M7 guidelines.

Experimental Protocol: In Silico Toxicity Assessment

Objective: To assess the mutagenic potential of a Bisoprolol impurity using two complementary (Q)SAR methodologies and classify it according to ICH M7 guidelines.

Step 1: Impurity Identification

-

Thoroughly analyze the Bisoprolol manufacturing process to identify all known and potential impurities, including starting materials, reagents, intermediates, and by-products.[6]

-

Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradation products.[21]

-

For this protocol, we will consider a known thermal degradation product: the phosphomonoester of bisoprolol.[22]

Step 2: Database and Literature Search

-

Perform a comprehensive search of internal and external databases (e.g., Vitic, Chemical Carcinogenesis Research Information System) and the scientific literature for any existing carcinogenicity or bacterial mutagenicity data for the specific impurity.

-

Rationale: If sufficient data exists to classify the impurity, in silico analysis may not be necessary. The absence of data triggers the need for computational assessment.

Step 3: In Silico Assessment

-

3a. Expert Rule-Based Analysis (Derek Nexus)

-

Obtain the 2D chemical structure of the impurity (e.g., in SMILES or MOL format).

-

Launch Derek Nexus and input the chemical structure.

-

Select the relevant toxicity endpoints for prediction, at a minimum "Mutagenicity in Bacteria."

-

Execute the prediction.

-

Analyze the output: The system will state whether any structural alerts were triggered. If an alert is positive (e.g., "Plausible" or "Probable"), review the associated reasoning, references, and example compounds provided by the software.[16]

-

-

3b. Statistical-Based Analysis (Sarah Nexus)

-

Input the same chemical structure into Sarah Nexus.

-

Execute the prediction for bacterial mutagenicity.

-

Analyze the output: The model will provide a prediction (Positive or Negative) for the Ames test outcome.[17] Crucially, it will also provide a confidence level for the prediction and identify the structural features that contributed most to the result, linking them to data from similar compounds in its training set.[18]

-

Diagram 2: Complementary (Q)SAR Prediction Model

Caption: The dual-pillar approach for in silico mutagenicity prediction.

Step 4: Expert Review and Interpretation

-

A qualified toxicologist must review the outputs from both models.

-

Scenario A (Concordant Negative): Both Derek and Sarah predict negative. This provides a strong basis to conclude the impurity is non-mutagenic.

-

Scenario B (Concordant Positive): Both models predict positive. The impurity should be considered mutagenic.

-

Scenario C (Conflicting Results): One model is positive, the other is negative. The expert must weigh the evidence. This includes examining the confidence of the statistical prediction, the strength of the rule-based alert, and the applicability of the models to the query chemical. A positive result from either model is sufficient to classify the impurity as a potential mutagen, warranting further action.[6]

Step 5: ICH M7 Classification

-

Based on the totality of evidence (literature search and in silico results), classify the impurity into one of the five ICH M7 classes.[5]

Step 6: Define Control Strategy

-

The classification dictates the required control strategy.[5] For a Class 3, 4, or 5 impurity, control as a standard non-mutagenic impurity under ICH Q3A/B may be appropriate. For a Class 1 or 2 impurity, stringent controls are required to limit exposure, often to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[6]

Data Presentation and Application

Table 1: ICH M7 Impurity Classes and Recommended Actions

| Class | Description | Basis for Classification | Recommended Action |

| Class 1 | Known mutagenic carcinogens. | Ample evidence of both mutagenicity and carcinogenicity. | Control to a compound-specific acceptable intake. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Positive bacterial mutagenicity data (Ames test). | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Alerting structure, no mutagenicity data. | Positive in silico prediction from (Q)SAR models. | Requires further assessment (e.g., Ames test) or control at the TTC. |

| Class 4 | Alerting structure, but known to be non-mutagenic. | Positive in silico alert, but negative in vitro data. | Treat as a non-mutagenic impurity (ICH Q3A/B). |

| Class 5 | No structural alerts or alerting structures. | Negative in silico predictions and no other concerns. | Treat as a non-mutagenic impurity (ICH Q3A/B). |

Source: Adapted from ICH M7 Guideline information.[5][6]

Table 2: Hypothetical In Silico Assessment of Potential Bisoprolol Impurities

| Impurity Name/Structure | (Q)SAR Prediction (Derek Nexus) | (Q)SAR Prediction (Sarah Nexus) | Expert Review Conclusion | ICH M7 Class | Recommended Control Strategy |

| Bisoprolol Impurity A (4-hydroxybenzoic acid) | Negative | Negative | No structural alerts for mutagenicity. | Class 5 | Control per ICH Q3A/B guidelines. |

| Epoxide Intermediate (Hypothetical) | Positive (Alert: Epoxides) | Positive (Confidence: High) | Strong evidence of mutagenic potential. | Class 3 | Perform Ames test or control at TTC. |

| Phosphomonoester of Bisoprolol [22] | Negative | Negative | No new structural alerts relative to parent.[22] | Class 5 | Control per ICH Q3A/B guidelines. |

| Aromatic Nitro-Impurity (Hypothetical) | Positive (Alert: Aromatic Nitro) | Positive (Confidence: High) | Strong evidence of mutagenic potential. | Class 3 | Perform Ames test or control at TTC. |

Conclusion

The in silico prediction of toxicity is no longer a peripheral activity but a central component of modern drug safety assessment.[12] As demonstrated through the lens of Bisoprolol impurities, a systematic, evidence-based workflow grounded in the ICH M7 guideline provides a powerful and scientifically robust method for identifying and controlling potentially mutagenic impurities. By integrating complementary (Q)SAR tools like Derek Nexus and Sarah Nexus with expert toxicological review, drug developers can make confident, data-driven decisions that protect patient safety, satisfy regulatory requirements, and streamline the path to market.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Derek Nexus Toxicology Software. Optibrium. Available at: [Link]

-

Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. Available at: [Link]

-

Predictive computational toxicology to support drug safety assessment. PubMed. Available at: [Link]

-

ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. Available at: [Link]

-

Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene. Available at: [Link]

-

Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available at: [Link]

-

ICH M7 Mutagenic Impurities Guidelines. Tox by Design. Available at: [Link]

-

In Silico Mutagenicity Assessment. Lhasa Limited. Available at: [Link]

-

Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. ACS Publications. Available at: [Link]

-

Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. Available at: [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Available at: [Link]

-

Derek Nexus - mutagenicity. Lhasa Limited. Available at: [Link]

-

Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. Available at: [Link]

-

How can I predict toxicity in drug discovery?. Optibrium. Available at: [Link]

-

Computational toxicology – The new frontier in predictive safety assessment. Syngene International Ltd. Available at: [Link]

-

In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC. Available at: [Link]

-

In silico toxicology protocols. PMC - NIH. Available at: [Link]

-

Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. PubMed. Available at: [Link]

-

The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

-

Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. PMC - NIH. Available at: [Link]

-

In silico methods to predict drug toxicity. Semantic Scholar. Available at: [Link]

-

Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. PMC - NIH. Available at: [Link]

-

In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. PubMed Central. Available at: [Link]

-

Bisoprolol Impurities. SynZeal. Available at: [Link]

-

Everything You Need To Know About Sarah Nexus. Lhasa Limited. Available at: [Link]

-

In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

-

Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. PR Newswire. Available at: [Link]

-

In silico prediction of toxicity and its applications for chemicals at work. PMC - NIH. Available at: [Link]

-

Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. Lhasa Limited. Available at: [Link]

-

(PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. ResearchGate. Available at: [Link]

-

Regulatory Toxicology and Pharmacology. FDA. Available at: [Link]

-